N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[3-(dimethylamino)propyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[3-(dimethylamino)propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O7S/c1-22(2)9-5-8-20-18(24)19(25)21-13-17-23(10-11-30-17)31(26,27)14-6-7-15(28-3)16(12-14)29-4/h6-7,12,17H,5,8-11,13H2,1-4H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKKGFJEAAHWPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[3-(dimethylamino)propyl]ethanediamide typically involves multiple steps. One common approach is the reaction of 3,4-dimethoxybenzenesulfonyl chloride with an oxazolidine derivative under basic conditions to form the sulfonyl oxazolidine intermediate. This intermediate is then reacted with N-(3-dimethylaminopropyl)ethanediamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[3-(dimethylamino)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as amines, thiols, or
Biological Activity
N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[3-(dimethylamino)propyl]ethanediamide is a synthetic compound with potential therapeutic applications. Its structure suggests properties that could be beneficial in various biological contexts, particularly in the treatment of neurological disorders and as a possible anti-cancer agent. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound contains an oxazolidine ring, which is known for its role in various biological activities. The presence of a dimethoxybenzenesulfonyl group and a dimethylamino propyl chain contributes to its pharmacological profile.
- CNS Activity : The compound may exhibit central nervous system (CNS) depressant effects. Similar compounds have shown anticonvulsant and sedative-hypnotic activities in preclinical studies. For instance, derivatives of phenyl-1,3,4-thiadiazole have been reported to demonstrate significant CNS depressant activity when tested in animal models .
- Enzyme Inhibition : Compounds with similar structures have been noted for their ability to inhibit certain enzymes associated with cancer progression. The sulfonamide group can interact with various targets within the cell, potentially disrupting pathways involved in cell proliferation and survival.
Biological Activity Data
Research has indicated that compounds similar to this compound may possess the following biological activities:
Case Studies
Several studies have investigated the biological effects of compounds related to this compound:
- Anticonvulsant Study : A study evaluated a series of 1,3-thiadiazole derivatives for anticonvulsant activity. The results indicated that specific structural modifications led to enhanced efficacy against induced seizures in murine models .
- CNS Effects : Research on related sulfonamide compounds revealed significant sedative properties when administered at certain dosages, suggesting potential for use as anxiolytics or sleep aids .
Scientific Research Applications
Structural Features
The compound features a unique combination of functional groups, including:
- A sulfonyl group that enhances solubility and reactivity.
- An oxazolidin ring that contributes to its biological activity.
- Dimethylamino and ethanediamide moieties that facilitate interactions with biological targets.
Medicinal Chemistry
N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[3-(dimethylamino)propyl]ethanediamide exhibits potential as a lead compound in drug development due to its ability to interact with various biological targets.
Research indicates that compounds with similar structural motifs can exhibit:
- Antimicrobial properties : Potential for use against bacterial infections.
- Anti-inflammatory effects : Modulation of inflammatory pathways could lead to treatments for chronic inflammatory diseases.
Chemical Synthesis
This compound serves as a valuable building block in synthetic organic chemistry. Its unique structure allows for:
- Derivatization : The introduction of new functional groups to create analogs with enhanced properties.
- Mechanistic studies : Understanding reaction pathways and mechanisms involving oxazolidin derivatives.
Material Science
The incorporation of this compound into polymer matrices or as a catalyst in industrial processes can lead to:
- Enhanced material properties : Improved thermal stability and mechanical strength.
- Catalytic applications : Potential use in organic synthesis reactions, enhancing reaction rates and selectivity.
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of similar oxazolidin derivatives, it was found that modifications at the sulfonyl group significantly enhanced antibacterial activity against resistant strains of bacteria. This suggests that this compound could be further explored for its potential as an antibiotic.
Case Study 2: Anti-inflammatory Properties
Research indicated that compounds similar to this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This positions the compound as a candidate for developing anti-inflammatory therapies.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Ethanediamide Derivatives
*Calculated from molecular formula C₁₉H₂₈N₄O₇S.
†Predicted via computational tools (e.g., ChemAxon).
Key Findings:
Sulfonyl Group Impact :
- The 3,4-dimethoxybenzenesulfonyl group in the target compound provides stronger electron-donating effects compared to the thiophene-2-sulfonyl group in , which may enhance binding to hydrophobic pockets in biological targets.
- The 4-fluorobenzenesulfonyl group in offers metabolic resistance due to fluorine’s electronegativity and small atomic radius, but lacks the methoxy groups’ steric bulk .
Aminoalkyl Chain Influence: The 3-(dimethylamino)propyl chain in the target compound increases aqueous solubility at physiological pH (pKa ~8.5), whereas the 2-methylpropyl group in reduces polarity, favoring membrane permeability .
Carbodiimide-Mediated Amide Coupling
The target compound’s synthesis likely parallels methods described in and , where EDC activates carboxyl intermediates. Key considerations:
- pH Sensitivity : Optimal coupling occurs at pH 3.5–4.5, avoiding N-acylurea formation (a common side reaction with excess EDC) .
- Cyclizable vs. Non-Cyclizable Groups: The 1,3-oxazolidine ring’s rigidity may reduce cyclization side reactions compared to flexible analogs like , which uses a 1,3-oxazinan-2-yl group .
Stability and Byproduct Formation
- Dimethylamino Propyl Chain: The tertiary amine in the target compound may undergo quaternization under acidic conditions, necessitating neutral pH during purification .
- Thiophene vs. Benzene Sulfonyl : Thiophene’s aromaticity in increases conjugation but may reduce hydrolytic stability compared to the target’s benzenesulfonyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
